N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAQTHKYWOPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, often referred to as a derivative of sulfonylureas, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in an organized manner.
Chemical Structure and Properties
The compound this compound features a urea functional group with a 4-chlorophenyl and a dimethylaminophenyl substituent. Its structure can be represented as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. One notable study conducted by the National Cancer Institute (NCI) assessed the compound's activity against 60 different cancer cell lines. The results indicated that it exhibited promising anticancer activity, particularly against leukemia cells, with a selectivity ratio ranging from 0.7 to 39 at the GI50 level. The mechanism of action involved the arresting of the cell cycle at the S phase and significant induction of apoptosis in treated cells .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 0.0034 | Cell cycle arrest at S phase, apoptosis |
| HCT-116 (Colon) | 3.37 | Apoptosis induction |
| HepG-2 (Liver) | 3.04 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | 4.14 | Increased caspase-3 levels |
Mechanistic Studies
Mechanistic investigations revealed that this compound acts as a noncompetitive inhibitor of NADH oxidase in HeLa cell plasma membranes. This inhibition was found to be selective and correlated with its antitumor effects . The compound inhibited NADH oxidase activity by approximately 90% at a concentration of 1 µM, demonstrating its potential as a targeted therapeutic agent.
Antibacterial and Antifungal Activities
In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities. Studies on related compounds indicate that modifications in the chemical structure can enhance these properties. For example, derivatives with specific substitutions demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Overview
| Compound Variant | MIC (mg/mL) | Target Organism |
|---|---|---|
| Variant A | 3.125 | C. albicans |
| Variant B | 100 | E. coli |
| Variant C | <10 | S. aureus |
Case Studies and Clinical Implications
A case study involving patients treated with sulfonylurea derivatives indicated that compounds similar to this compound could serve as effective agents in combination therapies for resistant cancer types. The results suggested improved outcomes when used alongside standard chemotherapy regimens .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
One of the most prominent applications of N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea is its role as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its analog, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (LY186641), against rhabdomyosarcoma xenografts. The results demonstrated complete tumor regression in multiple lines, indicating its potential for treating childhood cancers resistant to conventional therapies .
1.2 Mechanism of Action
The mechanism through which this compound exerts its effects involves cellular uptake and accumulation within cancer cells. Studies have shown that the drug accumulates rapidly in human colon adenocarcinoma cells, achieving steady-state concentrations significantly higher than extracellular levels . This suggests a potential for targeted delivery in cancer therapies.
Polymer Chemistry Applications
2.1 Monomer in Polymerization
This compound can act as a monomer in the synthesis of polyurea polymers. It participates in polymerization reactions with diisocyanates, leading to the formation of polyureas that have applications in coatings, adhesives, and elastomers. The versatility of these polymers in various industrial applications highlights the importance of this compound in material science.
2.2 Crosslinking Reactions
The compound is also involved in crosslinking reactions, enhancing the mechanical properties and thermal stability of resultant materials. This application is particularly relevant in developing high-performance materials for construction and automotive industries.
Agricultural Applications
3.1 Pesticide Development
Research has explored the use of this compound as a potential pesticide. Its structural characteristics suggest it could inhibit specific biochemical pathways in pests, making it a candidate for further development as an environmentally friendly pesticide alternative .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A clinical evaluation of LY186641 demonstrated that patients with advanced rhabdomyosarcoma showed complete tumor regression after treatment with this compound over a series of doses administered orally. The study emphasized its effectiveness against tumors resistant to standard chemotherapeutics, showcasing its potential role in pediatric oncology.
Case Study 2: Polymer Synthesis
In a laboratory setting, researchers successfully synthesized polyureas using this compound as a monomer. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers, indicating their suitability for high-stress applications.
Comparison with Similar Compounds
Physical-Chemical Properties
Substituents significantly impact physical properties:
- Comparatively, fluorophenyl analogs (e.g., N-(4-fluorophenyl)-N'-(2-methoxyphenyl)urea) exhibit lower logP values due to fluorine’s electronegativity .
- Solubility: The dimethylamino group in the target compound may improve water solubility relative to derivatives with non-polar substituents (e.g., trifluoromethyl in fluometuron) .
- Crystal Packing: Ureas with electron-donating groups (e.g., dimethylamino) form distinct hydrogen-bonding networks compared to electron-withdrawing substituents (e.g., nitro in N-(4-nitrophenyl)-N'-(trichlorovinyl)urea), affecting melting points and stability .
Structural Analogues in Drug Discovery
- Antitumor Agents: Urea-linked N-mustard-quinoline conjugates () show tumor remission in xenograft models but are outperformed by hydrazinecarboxamide variants. This underscores the importance of linker choice in drug design .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, and how can purity be validated?
- Methodology : Utilize urea-forming reactions such as coupling 4-chlorophenyl isocyanate with 4-(dimethylamino)aniline under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol can enhance purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via / NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and urea NH signals at δ 8.5–9.5 ppm) .
Q. How does the electronic nature of the 4-(dimethylamino)phenyl group influence the compound’s solubility and stability?
- Methodology : The dimethylamino group acts as an electron donor, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) through hydrogen-bond acceptor interactions. Stability studies under varying pH (e.g., 1–13) using UV-Vis spectroscopy can reveal hydrolytic susceptibility. Compare with analogs lacking the dimethylamino group to isolate its effects .
Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?
- Methodology : Screen for kinase inhibition (e.g., CDK2/CDK9 via fluorescence polarization assays) or antiproliferative activity (MTT assay in cancer cell lines like HCT-116 or MDA-MB-231). Use IC values to benchmark against reference compounds like PF 05212384, a urea-based PI3K/mTOR inhibitor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity against specific targets?
- Methodology : Systematically modify substituents on the chlorophenyl (e.g., replace Cl with F, CF) or dimethylamino group (e.g., substitute with morpholino or piperazinyl). Evaluate changes using molecular docking (e.g., AutoDock Vina) against protein targets (e.g., CDK2 PDB: 1AQ1) and validate with in vitro assays. Evidence from benzoylurea SARs shows trifluoromethyl groups enhance agrochemical activity .
Q. What analytical techniques resolve contradictions in reported biological data (e.g., variable IC values across studies)?
- Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to confirm target engagement. Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or metabolite interference (analyze via LC-MS/MS) .
Q. How does the compound interact with DNA or proteins at the molecular level?
- Methodology : Use X-ray crystallography (as in for N-(4-bromophenyl)urea) to resolve binding modes. Alternatively, employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics or surface plasmon resonance (SPR) for kinetic analysis. For DNA interaction, conduct ethidium bromide displacement assays or atomic force microscopy (AFM) .
Q. What computational models predict its environmental fate or toxicology profile?
- Methodology : Apply QSAR models (e.g., EPA EPI Suite) to estimate biodegradation half-life or bioaccumulation potential. Molecular dynamics simulations can assess membrane permeability (logP ~2.5 predicted for this compound). Compare with ecotoxicology data from structurally related urea herbicides (e.g., Isoproturon’s aquatic toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
